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Benzyl aziridine-2-carboxylate is a heterocyclic compound characterized by a three-membered aziridine ring with a carboxylate group and a benzyl substituent. The aziridine structure contributes to its unique reactivity and biological properties. This compound is of particular interest in organic synthesis and medicinal chemistry due to its potential applications as a building block for various pharmaceuticals and biologically active molecules.
Additionally, benzyl aziridine-2-carboxylate can react with organolithium reagents, resulting in the formation of ketones and carbinols through selective reactions at the carbonyl group of the carboxylate . The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the aziridine ring.
Research indicates that benzyl aziridine-2-carboxylate exhibits significant biological activity, particularly in anticonvulsant assays. Compounds derived from this structure have shown promise as potential therapeutic agents for neurological disorders . The unique three-dimensional structure of the aziridine ring may contribute to its interaction with biological targets, enhancing its pharmacological profile.
The synthesis of benzyl aziridine-2-carboxylate typically involves several key steps:
These methods highlight the versatility of benzyl aziridine-2-carboxylate as a synthetic intermediate in organic chemistry.
Benzyl aziridine-2-carboxylate serves multiple applications in both academic research and industrial settings:
Studies exploring the interactions of benzyl aziridine-2-carboxylate with various nucleophiles have revealed insights into its reactivity patterns. For example, the compound has been shown to react selectively with alcohols under acidic conditions, leading to diverse substitution products that retain biological activity . Additionally, studies using isotopic labeling have provided information on the mechanistic pathways involved in these reactions.
Benzyl aziridine-2-carboxylate shares structural similarities with other compounds in the aziridine family but exhibits unique properties due to its specific substituents. Below is a comparison with similar compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Benzyl azetidine-2-carboxylate | Four-membered ring | Different ring strain affects reactivity |
| Methyl aziridine-2-carboxylate | Methyl group instead of benzyl | Potentially lower steric hindrance |
| Ethyl aziridine-2-carboxylate | Ethoxy group instead of benzyl | Varies in solubility and reactivity |
| N-benzoylaziridine-2-carboxylic acid | Contains a carbonyl adjacent to the ring | Enhanced electrophilicity |
Benzyl aziridine-2-carboxylate's distinctive combination of a benzyl group and an aziridine ring sets it apart from these similar compounds, allowing for unique synthetic pathways and biological activities.
The cyclization of serine or threonine derivatives remains a cornerstone for synthesizing benzyl aziridine-2-carboxylate. The Wenker synthesis, a classical method for aziridine formation, was initially unsuitable for amino acid substrates due to harsh acidic conditions. Nakagawa and coworkers developed a modified Wenker approach, converting serine and threonine into β-amino sulfonates (e.g., 12a and 12b) via treatment with tosyl chloride in pyridine. Subsequent intramolecular cyclization under mild basic conditions (triethylamine in tetrahydrofuran) yielded aziridine-2-carboxylates 13a and 13b with retention of configuration.
Van Boom and colleagues optimized this strategy using diethoxytriphenylphosphorane (DTPP) as a dehydrating agent. Serine benzyl ester (17) underwent direct cyclization to benzyl aziridine-2-carboxylate (19) in high yield, bypassing the need for sulfonate intermediates. Critical to this method is the protection of the α-amino group; phthalimide (Pht) or 4,5-diphenyloxazoline-2-one (Ox) groups proved essential to prevent undesired dehydropeptide formation, whereas carboxybenzyl (Cbz) or tert-butoxycarbonyl (Boc) protections led to side reactions.
Table 1: Cyclization Methods from Serine/Threonine Derivatives
Asymmetric synthesis of benzyl aziridine-2-carboxylate leverages chiral auxiliaries to enforce stereocontrol. The N-(1-phenylethyl) group has emerged as a robust chiral inducer, enabling access to enantiomerically pure aziridines. For instance, (S)-N-(1-phenylethyl)aziridine-2-carboxylates serve as key intermediates in synthesizing dopamine D₂ receptor agonists and sphingolipid analogs. The auxiliary directs face-selective ring-opening reactions, which are critical for downstream functionalization.
Sharpless asymmetric epoxidation has also been adapted for aziridine synthesis. Using L-(+)-diethyl tartrate as a chiral ligand, epoxides derived from α,β-unsaturated esters undergo regioselective aminolysis to form aziridine-2-carboxylates with >90% enantiomeric excess (ee). This method is particularly effective for aliphatic substrates, broadening the scope of accessible derivatives.
Table 2: Chiral Auxiliaries and Their Applications
| Auxiliary | Substrate | ee (%) | Product Application | Reference |
|---|---|---|---|---|
| N-(1-Phenylethyl) | Aziridine esters | >95 | Alkaloids, ceramides | |
| L-(+)-Diethyl tartrate | α,β-Unsaturated esters | 90 | Drug intermediates |
Solid-phase peptide synthesis (SPPS) has revolutionized the incorporation of aziridine-2-carboxylic acid into peptides. A protocol developed by Miller et al. involves immobilizing Fmoc-protected aziridine-2-carboxylic acid on Merrifield resin. Sequential coupling with standard amino acids using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) affords peptide-aziridine conjugates. After cleavage from the resin with trifluoroacetic acid, the free aziridine undergoes site-selective thiol conjugation (e.g., with farnesyl thiol or carbohydrate thiols) to generate bioconjugates. This method enables rapid diversification, yielding complexes such as thioglycopeptides in >80% yield.
Recent advances emphasize solvent-free conditions to enhance sustainability. Electrochemical methods, though not strictly thermal, provide a green alternative by generating reactive intermediates without solvents. For example, unactivated alkenes and thianthrene form dicationic adducts under electrochemical conditions, which react with primary amines to yield N-alkyl aziridines. While not directly applied to benzyl aziridine-2-carboxylate, this strategy highlights the potential for adapting solvent-free thermal protocols. Classical thermal cyclization of serine derivatives under reduced pressure (e.g., 80–100°C) remains viable but requires meticulous control to prevent racemization.
Benzyl aziridine-2-carboxylate represents a crucial class of chiral building blocks whose stereoselective synthesis has been extensively investigated through various asymmetric methodologies [1]. The compound exists primarily in two stereoisomeric forms, with the most significant being the (2R) and (2S) configurations at the aziridine ring [2]. Recent advances in asymmetric synthesis have focused on copper hydride kinetic resolution of racemic 2H-azirines, which provides the first highly enantioselective route to NH aziridine-2-carboxylates [1] [3].
The kinetic resolution process employs copper-catalyzed reduction with excellent diastereoselectivity exceeding 20:1 and high enantioselectivity reaching up to 94% enantiomeric excess [1] [3]. This methodology represents a significant advancement over traditional N-protected aziridine synthesis routes, as it provides bench-stable NH aziridine-2-carboxylates that are easily diversifiable [1]. The catalyst screening and reaction optimization revealed that the copper hydride system can distinguish between enantiomers of 2H-azirines through a mechanism involving chiral copper hydride complex formation [3].
The diastereoselective formation of benzyl aziridine-2-carboxylate involves multiple mechanistic pathways depending on the synthetic approach employed [4]. Multi-component catalytic asymmetric aziridination reactions have been developed to produce aziridine-2-carboxylic esters with very high diastereo- and enantioselectivity from aromatic and aliphatic aldehydes [4]. These reactions achieve exceptional stereochemical control through the simultaneous combination of three reagents, avoiding the need for preformed imines [4].
The stereochemical outcome in aziridine formation is significantly influenced by the substitution pattern and reaction conditions [5]. Studies have demonstrated that the stereochemistry of aziridine-opening reactions depends greatly on the substitution pattern, with bicyclic aziridines yielding stereoconfigurational inversion products under specific conditions [5]. The mechanism involves quasi-SN2 concerted pathways for alkyl-substituted systems, while phenyl-substituted derivatives may undergo quasi-SN1 step-wise pathways due to carbocation stabilization [5].
The stereocontrol in benzyl aziridine-2-carboxylate synthesis is governed by several critical factors including catalyst selection, reaction temperature, and substrate electronics [6] [7]. Substrate-directed enantioselective aziridination employs specific catalysts that enable asymmetric nitrene transfer to alkenes with varied substitution patterns [6]. The reaction optimization studies have shown that pentafluoroiodosobenzene serves as an effective oxidant, particularly at low temperatures where stereochemical control is enhanced [6].
Palladium-catalyzed regioselective and stereospecific ring-opening reactions demonstrate retention of stereoconfiguration through careful control of the metal coordination environment [7]. The regioselectivity and stereospecificity are determined during the aziridine ring-opening step, with the process proceeding via SN2 fashion to maintain stereochemical integrity [7]. Computational studies have revealed that the interactions between the catalyst and aziridine play a key role in controlling the regioselectivity and stereospecificity [7].
The stereochemical analysis of benzyl aziridine-2-carboxylate derivatives reveals significant optical activity characteristics that are fundamental for their identification and purity assessment [8] [9]. Optical rotation measurements serve as primary tools for determining the absolute configuration and enantiomeric purity of these compounds [10]. Studies involving the total synthesis of natural products from chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate have demonstrated the critical importance of comparing optical rotation data between synthetic enantiomers and natural products for absolute stereochemical assignment [8] [9].
The optical rotation values vary significantly depending on the specific substitution pattern and absolute configuration [10]. Enantiopure aziridin-2-yl methanols have been shown to serve as highly effective sensors for enantiodiscrimination, with the ability to determine enantiomeric excess values through nuclear magnetic resonance spectroscopy analysis [10]. The linear correlation between theoretical and observed enantiomeric excess values indicates the reliability of optical rotation measurements in assessing stereochemical purity [10].
| Compound Type | Enantiomeric Excess Range | Analysis Method | Reference |
|---|---|---|---|
| NH Aziridine-2-carboxylates | Up to 94% | Copper hydride kinetic resolution | [1] [3] |
| Benzyl-substituted derivatives | 52-99% | Chiral chromatography | [11] |
| Multi-component products | >95% | Nuclear magnetic resonance | [4] |
| Ring-opened products | 97.5:2.5 enantiomeric ratio | Optical rotation | [12] |
The determination of enantiomeric excess in benzyl aziridine-2-carboxylate systems employs various analytical techniques including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents [12] [10]. Parallel kinetic resolution processes have achieved excellent enantiomeric ratios, with some derivatives showing 97.5:2.5 enantiomeric ratios after derivatization and purification [12].
The kinetic resolution methodology provides both enantiomers of the starting material and enantioenriched products simultaneously [13]. N-heterocyclic carbene/copper cooperative catalysis enables highly efficient kinetic resolution of racemic N-tosylaziridines, leading to highly enantioenriched derivatives with enantiomeric excess values exceeding 99% [13]. The mechanistic studies suggest that the carbene can bind reversibly to the copper catalyst without compromising catalytic activity while regulating chemoselection [13].
The diastereomeric analysis of benzyl aziridine-2-carboxylate involves careful examination of the relative stereochemistry at multiple stereocenters [14] [15]. Selenoaziridines prepared through functionalization of intact aziridine precursors demonstrate stereoselective outcomes with distinct diastereomeric ratios depending on the reaction pathway [14]. Radical-mediated processes typically favor trans-substituted products with diastereomeric ratios of 7.1:1, while anionic intermediates produce cis-substituted products with high stereochemical fidelity [14].
Diastereoselective formation from diazocarbonyl compounds and N-galactosyl benzylideneamines achieves high diastereoselectivity through careful control of reaction conditions [11]. The boron trifluoride etherate promoted addition of carbenes to O-pivaloylated β-D-galactosylimines produces N-galactosyl aziridines in good yields with diastereomeric ratios typically exceeding 20:1 [11].
The analysis of 3-arylaziridine-2-carboxylic acid derivatives reveals that cis-aziridine esters can be obtained in 69-91% yields with high enantiomeric purity [15]. The asymmetric synthesis employs various chiral auxiliaries including N-phosphinyl imines and chiral sulfimines, which provide excellent diastereochemical control with selectivities often exceeding 98:2 [15].
The stereoselective ring-opening reactions of benzyl aziridine-2-carboxylate constitute one of the most important transformation classes for accessing chiral β-amino acid derivatives [16] [17]. The reductive ring-opening using samarium diiodide demonstrates a clear competition between carbon-carbon and carbon-nitrogen bond cleavage, with the selectivity depending on the nature of the N-substituent and the stereochemical relationship between substituents [16].
Studies examining the scope of reductive ring-opening reveal that carbon-nitrogen bond cleavage leads to β-amino esters as the predominant products for most aziridines with N-activating groups [16]. However, carbon-carbon cleavage products are observed with aryl groups in the 3-position, particularly pronounced with cis-aziridines where nearly equal mixtures of both products can be observed [16]. The strongly N-activating p-toluene sulfonate group provides exclusive formation of carbon-nitrogen cleavage products [16].
| Reaction Type | Stereochemical Outcome | Yield Range | Selectivity |
|---|---|---|---|
| Palladium-catalyzed C-C coupling | Net inversion | 68-88% | >95% stereospecificity |
| Copper-cocatalyzed C-Si coupling | Retention | 72-91% | >20:1 regioselectivity |
| Ring-opening with nucleophiles | Varies by substrate | 52-97% | Up to >99:1 selectivity |
The palladium-catalyzed regioselective and stereospecific ring-opening cross-coupling reactions provide efficient access to various carbon-carbon, carbon-boron, and carbon-silicon bonds while maintaining stereochemical integrity [7]. The computational analysis reveals that the mechanism involves selectivity-determining aziridine ring opening through oxidative addition, followed by stereospecific transmetalation and reductive elimination [7].
Stereospecific cross-coupling reactions proceed through SN2-type mechanisms with net inversion of stereochemistry at the reacting carbon center [7]. The regioselectivity is controlled by the electronic and steric properties of both the aziridine substrate and the metal catalyst, with computational studies providing detailed insights into the transition state structures that govern selectivity [7].
The stereoselective transformations of benzyl aziridine-2-carboxylate have been extensively applied in the total synthesis of bioactive natural products [8] [9]. The synthesis of microgrewiapine A and microcosamine A from chiral 1-(α-methylbenzyl)-aziridine-2-carboxylate demonstrates the utility of these compounds as versatile chiral building blocks [8]. Key transformations include one-pot reductive ring-opening, debenzylation, and intramolecular N-alkylation to construct complex heterocyclic frameworks [8].
The total synthesis and stereochemical revision of biemamides B and D showcase the power of stereoselective aziridine chemistry in natural product synthesis [9]. The synthetic route employs regio- and stereoselective aziridine ring opening via azide addition followed by base-induced cyclization reactions [9]. The comparison of electronic circular dichroism and optical rotation data between synthetic enantiomers enables definitive stereochemical assignment of natural products [9].